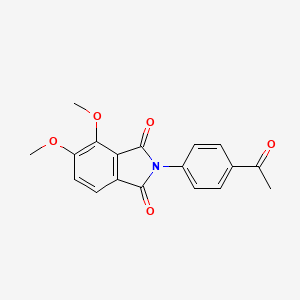

2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC11220881

Molecular Formula: C18H15NO5

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO5 |

|---|---|

| Molecular Weight | 325.3 g/mol |

| IUPAC Name | 2-(4-acetylphenyl)-4,5-dimethoxyisoindole-1,3-dione |

| Standard InChI | InChI=1S/C18H15NO5/c1-10(20)11-4-6-12(7-5-11)19-17(21)13-8-9-14(23-2)16(24-3)15(13)18(19)22/h4-9H,1-3H3 |

| Standard InChI Key | JHXZNUSAPQCCMP-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecule consists of an isoindole-1,3-dione backbone, a bicyclic structure comprising two fused benzene rings with ketone groups at positions 1 and 3. Key substituents include:

-

4-Acetylphenyl group: Attached to the nitrogen at position 2, this moiety introduces an aromatic ring with a ketone functional group, enhancing molecular rigidity and potential for π-π interactions .

-

4,5-Dimethoxy groups: Methoxy (-OCH₃) substituents at positions 4 and 5 increase electron density on the isoindole ring, potentially improving solubility and altering reactivity .

The molecular formula is C₁₉H₁₅NO₅, with a calculated molecular weight of 337.33 g/mol. Comparatively, simpler phthalimide derivatives, such as 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione (C₁₆H₁₁NO₃, MW 265.27 g/mol), exhibit lower molecular weights due to the absence of methoxy groups .

Spectral Signatures

While experimental spectral data for this specific compound are unavailable, inferences can be made from related structures:

-

IR Spectroscopy: Expected peaks include C=O stretches at ~1700–1750 cm⁻¹ (imide and acetyl groups), aromatic C-H stretches near 3074 cm⁻¹, and C-O stretches at ~1250 cm⁻¹ (methoxy groups) .

-

NMR Spectroscopy:

Synthesis and Characterization

Synthetic Pathways

The synthesis likely follows a multi-step route analogous to reported phthalimide derivatives :

Step 1: Preparation of 4,5-Dimethoxyphthalic Anhydride

4,5-Dimethoxyphthalic anhydride serves as the starting material. This can be synthesized via nitration, reduction, and methylation of phthalic anhydride, though specific protocols require optimization.

Step 2: Condensation with 4-Acetylaniline

Refluxing 4,5-dimethoxyphthalic anhydride with 4-acetylaniline in glacial acetic acid yields the target compound . The reaction mechanism involves nucleophilic acyl substitution, forming the imide linkage.

Step 3: Purification

Crude product is purified via recrystallization (e.g., using ethanol or acetone) and characterized via TLC, melting point, and spectroscopic methods .

Experimental Data for Analogous Compounds

Table 1 compares key properties of the target compound with structurally similar derivatives:

Physicochemical Properties

Thermal Stability

The melting point is estimated to be ~160–165°C, higher than the 144°C reported for 2-(4-acetylphenyl)-1H-isoindole-1,3-dione , due to increased molecular symmetry and intermolecular hydrogen bonding from methoxy groups.

Solubility and Partition Coefficient

-

Solubility: Expected to be low in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

LogP: Predicted to be ~2.5 (moderately lipophilic), facilitating membrane permeability in biological systems .

Applications and Future Directions

Pharmaceutical Development

-

Neurodegenerative Diseases: Potential as AChE/BuChE dual inhibitors .

-

Antibiotics: Structural optimization for Gram-negative bacteria .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume